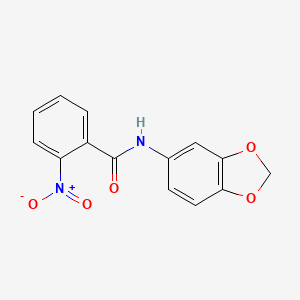

N-1,3-benzodioxol-5-yl-2-nitrobenzamide

Description

Contextualizing Benzamide (B126) and Benzodioxole Scaffolds in Chemical Science

The benzamide scaffold is a cornerstone in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. Its prevalence is due to its ability to act as a stable, rigid linker that can correctly orient substituents to interact with biological targets. The amide bond itself is a key structural feature in peptides and proteins, and its synthetic analogues in small molecules can mimic these interactions. Benzamide derivatives have demonstrated a vast range of pharmacological activities, including antipsychotic, antiemetic, anti-inflammatory, and anticancer properties.

Similarly, the 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) moiety is a prominent feature in numerous natural products and synthetic compounds with significant biological activities. This heterocyclic system is often found in compounds with anticancer, antimicrobial, and insecticidal properties. The benzodioxole ring can influence a molecule's lipophilicity, metabolic stability, and ability to interact with specific enzymes, such as cytochrome P450.

Significance of Nitrated Aromatic Systems in Organic and Medicinal Chemistry

Nitrated aromatic systems are of fundamental importance in both organic synthesis and medicinal chemistry. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. This property is extensively utilized in the synthesis of complex aromatic compounds. Furthermore, the nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization.

In the context of medicinal chemistry, nitroaromatic compounds have a long history of use as antimicrobial and antiprotozoal agents. mdpi.com Their mechanism of action often involves the in vivo reduction of the nitro group to generate reactive nitrogen species that are toxic to the target organisms. More recently, nitroaromatic compounds have been investigated as hypoxia-activated prodrugs for cancer therapy, leveraging the low-oxygen environment of solid tumors to selectively activate the cytotoxic agent.

Research Trajectories for Novel Benzamide Derivatives and Their Analogues

The development of novel benzamide derivatives continues to be a highly active area of research, driven by the need for new therapeutic agents with improved efficacy, selectivity, and safety profiles. Current research trajectories can be broadly categorized as follows:

Exploration of Novel Substitutions: The systematic modification of the aromatic rings of the benzamide core with diverse substituents allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This includes the introduction of various functional groups to enhance target binding, improve pharmacokinetic parameters, or reduce off-target effects.

Hybrid Molecule Design: The combination of the benzamide scaffold with other known pharmacophores into a single "hybrid" molecule is a popular strategy for developing multi-target drugs or agents with enhanced activity. This approach aims to leverage the beneficial properties of each constituent part to create a synergistic effect.

Development of Bioisosteres: The replacement of the amide bond with other functional groups that mimic its size, shape, and electronic properties (bioisosteres) is another avenue of exploration. This can lead to compounds with improved metabolic stability or altered pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-14(10-3-1-2-4-11(10)16(18)19)15-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFTVMCUHNLRMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1,3 Benzodioxol 5 Yl 2 Nitrobenzamide and Analogues

Established Synthetic Routes for N-Substituted Benzamides

The formation of the amide bond in N-substituted benzamides is a cornerstone of organic synthesis, with numerous well-established methods.

Amide Bond Formation via Carboxylic Acid Activation Strategies

The most common approach to forming an amide bond involves the activation of a carboxylic acid, which is then subjected to nucleophilic attack by an amine. researchgate.net This activation is necessary because the direct reaction between a carboxylic acid and an amine is a slow and reversible process.

Common Activating Agents:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are effective for amide bond formation, particularly in peptide synthesis. nih.gov These reagents generate an activated acyloxy-phosphonium species. nih.govacs.org

Acid Chlorides and Anhydrides: Conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an anhydride (B1165640), is a traditional and effective method. orientjchem.org The subsequent reaction with an amine proceeds rapidly to form the amide.

A general representation of these strategies is the reaction of an activated carboxylic acid with an amine to yield the corresponding amide. The choice of activating agent often depends on the substrate's functional group tolerance and the desired reaction conditions.

Coupling Reactions Involving Nitroaromatic Precursors

The synthesis of N-1,3-benzodioxol-5-yl-2-nitrobenzamide specifically involves the coupling of a nitroaromatic precursor, 2-nitrobenzoic acid (or its activated form), with 5-amino-1,3-benzodioxole. The presence of the nitro group can influence the reactivity of the carboxylic acid and the aromatic ring.

Transition metal-catalyzed cross-coupling reactions have become powerful tools in forming C-N bonds. While more commonly used for aryl-amine coupling, modifications of these methods can be applied to amide synthesis. For instance, palladium or copper-catalyzed reactions can be employed to couple nitroaromatic halides with amides or amines, followed by acylation.

In the context of this compound, the more direct approach is the amide bond formation between 2-nitrobenzoic acid and 5-amino-1,3-benzodioxole using the carboxylic acid activation strategies mentioned previously. The electronic properties of the nitroaromatic ring, specifically the electron-withdrawing nature of the nitro group, can enhance the electrophilicity of the carbonyl carbon in the activated carboxylic acid derivative, potentially facilitating the reaction.

Strategies for Introducing the 1,3-Benzodioxole (B145889) Moiety

The 1,3-benzodioxole (or methylenedioxyphenyl) group is a key structural feature found in many natural products and pharmacologically active compounds. worldresearchersassociations.com Its synthesis typically involves the reaction of a catechol (1,2-dihydroxybenzene) with a methylene (B1212753) source.

Common Synthetic Methods:

Reaction with Dihalomethanes: Catechol can be reacted with dihalomethanes, such as dichloromethane (B109758) or dibromomethane, in the presence of a base (e.g., potassium carbonate, cesium carbonate) to form the methylenedioxy bridge.

Condensation with Formaldehyde (B43269) or its Equivalents: The condensation of catechol with formaldehyde or its synthetic equivalents, like paraformaldehyde or dimethoxymethane, under acidic conditions is another common method. chemicalbook.com

For the synthesis of this compound, the starting material is typically 5-amino-1,3-benzodioxole, which can be prepared from 1,3-benzodioxole through nitration followed by reduction. The synthesis of 1,3-benzodioxole itself starts from catechol.

Innovative Synthetic Approaches and Reaction Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and atom-economical methods for benzamide (B126) synthesis.

One-Pot Reaction Sequences and Catalyst Development

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource savings. walshmedicalmedia.com

Examples of Innovative One-Pot Syntheses:

Reductive Amidation: Aldehydes or ketones can be converted directly to amides in a one-pot reaction with an amine and a reducing agent.

Oxidative Amidation: The direct coupling of aldehydes with amines in the presence of an oxidizing agent and a suitable catalyst, such as a copper-based metal-organic framework (MOF), can produce amides in good yields. nih.gov

Catalyst Development: The development of novel catalysts is crucial for advancing benzamide synthesis. This includes the design of more active and selective homogeneous catalysts, as well as robust and recyclable heterogeneous catalysts. For instance, iridium-catalyzed reductive coupling reactions of tertiary amides with Grignard reagents have been developed for the synthesis of functionalized tertiary amines. researchgate.net

Homologation Methodologies Applied to Benzamides

Homologation, the process of extending a carbon chain by a single methylene unit (-CH₂-), is a crucial transformation in medicinal chemistry for optimizing the structure-activity relationships of lead compounds. While direct homologation of the amide group itself is not common, several strategies can be applied to benzamide structures by targeting other parts of the molecule or by using the corresponding carboxylic acid as a synthetic intermediate.

A versatile approach involves the homologation of the carboxylic acid precursor to the target benzamide. youtube.com Recent advancements have introduced methods using radical-polar conjunctive reagents to achieve this transformation. For instance, a one-phosphorovinyl sulfonate reagent can act as a two-carbon linchpin to generate a homologated acylphosphinate from a carboxylic acid. This intermediate is highly versatile and can be intercepted by various nucleophiles. To achieve the homologated benzamide, the intermediate can be reacted directly with an amine, such as 1,3-benzodioxol-5-amine in this context, to yield the desired product with an extended carbon chain. youtube.com

This multi-step sequence can be summarized as:

Hydrolysis of the parent benzamide to its corresponding benzoic acid derivative.

Homologation of the carboxylic acid.

Amidation of the newly formed homologated acid to yield the final benzamide.

The importance of such homologation reactions is underscored by their significant impact on biological activity. In various compound series, extending a carbon chain by one or two methylene units has been shown to dramatically increase potency, sometimes by orders of magnitude. youtube.com

Table 1: General Strategy for Benzamide Homologation via Carboxylic Acid Intermediate

| Step | Transformation | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Nitrobenzoic acid |

| 2 | Acid Homologation | Radical-polar conjunctive reagents | 2-Nitrophenylacetic acid |

Derivatization and Functionalization Strategies of the this compound Core

The core structure of this compound presents three distinct regions for chemical modification: the benzodioxole moiety, the nitrophenyl ring, and the amide linkage. Each of these can be selectively targeted to generate a library of analogues for further investigation.

The 1,3-benzodioxole ring system is a common scaffold in natural products and pharmacologically active molecules. researchgate.net Its aromatic portion can undergo various chemical transformations, most notably carbon-carbon bond-forming reactions, to introduce diverse substituents.

A powerful method for functionalizing this moiety is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the coupling of an organoboron compound with a halide. For application to the benzodioxole core, a halogenated precursor, such as a bromo-substituted 1,3-benzodioxole, is required. This precursor can be coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. researchgate.net

Table 2: Example of Suzuki-Miyaura Coupling for Benzodioxole Functionalization

| Starting Material | Coupling Partner | Catalyst/Ligand/Base | Product |

|---|---|---|---|

| 6-Bromo-N-(2-nitrophenyl)benzo[d] nih.govresearchgate.netdioxole-5-carboxamide | Phenylboronic acid | PdCl₂(PPh₃)₂, PPh₃, K₂CO₃ | 6-Phenyl-N-(2-nitrophenyl)benzo[d] nih.govresearchgate.netdioxole-5-carboxamide |

Microwave-assisted synthesis provides an efficient route to create substituted 1,3-benzodioxole rings by reacting catechols with various benzoic acid derivatives in the presence of polyphosphoric acid. researchgate.net This indicates that the core structure itself can be built with pre-existing functional groups, offering another pathway to diverse analogues.

The 2-nitrophenyl portion of the molecule is highly susceptible to modification due to the strong electron-withdrawing nature of the nitro group. This group profoundly influences the reactivity of the aromatic ring.

Reduction of the Nitro Group: The most common transformation of the nitro group is its reduction to a primary amine (-NH₂). This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., NH₄Cl) or catalytic hydrogenation (e.g., H₂, Pd/C). researchgate.net The resulting 2-aminobenzamide (B116534) is a versatile intermediate. The newly formed amino group can be further derivatized through:

Acylation: Reaction with acid chlorides or anhydrides to form new amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt (Ar-N₂⁺) with nitrous acid, which can then be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the ortho and para positions to nucleophilic attack. While the existing amide group is at the ortho position, other positions on the ring (e.g., position 4 or 6) could be suitable for SNAr if a good leaving group (like a halogen) is present. Nucleophiles such as alkoxides, amines, or thiolates can displace the leaving group to form a new substituted ring.

The amide bond, while generally robust, can be chemically transformed to provide access to different functional groups. researchgate.net These transformations often require activation of the typically unreactive amide carbonyl.

Hydrolysis: The amide linkage can be cleaved through hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid (2-nitrobenzoic acid) and amine (1,3-benzodioxol-5-amine). khanacademy.org This is often a preliminary step for other synthetic modifications on the separate components.

Reduction: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). In this case, the this compound would be converted to (1,3-benzodioxol-5-yl)methyl(2-nitrophenyl)methanamine, transforming the carbonyl group into a methylene bridge.

Transamidation: This process involves the exchange of the amine portion of the amide with a different amine. Metal-free transamidation reactions have been developed using activators like trimethylsilyl (B98337) chloride (TMSCl) or BF₃·OEt₂, allowing for the conversion of a primary amide into a secondary or tertiary amide under relatively mild conditions. researchgate.net

Conversion to Other Functional Groups: With specific reagents, the amide group can be converted into other functionalities. For example, dehydration using reagents like phosphorus pentoxide (P₄O₁₀) or triflic anhydride can yield a nitrile. Activation with Lawesson's reagent can convert the amide carbonyl to a thioamide.

Table 3: Summary of Potential Transformations of the Amide Linkage

| Transformation | Reagents | Product Type |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH, heat | Carboxylic Acid + Amine |

| Reduction | LiAlH₄, then H₂O | Secondary Amine |

| Transamidation | Different Amine, TMSCl or BF₃·OEt₂ | New Amide |

| Dehydration | P₄O₁₀ or (Tf)₂O | Nitrile |

Advanced Structural Characterization and Spectroscopic Elucidation of N 1,3 Benzodioxol 5 Yl 2 Nitrobenzamide

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for the detailed structural and electronic characterization of N-1,3-benzodioxol-5-yl-2-nitrobenzamide. Each method provides unique information about the molecular framework, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent fragments: the 1,3-benzodioxole (B145889) and the 2-nitrobenzamide (B184338) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the benzodioxole and the nitrobenzene (B124822) rings. The protons on the benzodioxole ring are expected to appear in the range of δ 6.0-7.0 ppm, with the methylenedioxy protons (-O-CH₂-O-) exhibiting a characteristic singlet at approximately δ 5.9-6.0 ppm. The protons of the 2-nitrobenzoyl group would likely resonate further downfield, typically between δ 7.5 and 8.5 ppm, due to the electron-withdrawing effects of the nitro and amide groups. The amide proton (N-H) would present a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide detailed information on the carbon skeleton. The methylenedioxy carbon is expected to have a characteristic signal around 101 ppm. The aromatic carbons of the benzodioxole ring would appear in the region of 105-148 ppm. For the 2-nitrobenzamide portion, the carbonyl carbon of the amide is anticipated to be in the range of 164-168 ppm. The aromatic carbons of the nitro-substituted ring would be observed between 120 and 150 ppm, with the carbon bearing the nitro group being significantly deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -O-CH₂-O- | ~5.9-6.0 (s) | ~101 |

| Benzodioxole CH | ~6.5-7.0 | ~105-120 |

| Benzodioxole C-O | N/A | ~145-148 |

| Nitrobenzene CH | ~7.5-8.5 | ~124-135 |

| Nitrobenzene C-NO₂ | N/A | ~148 |

| Nitrobenzene C-C=O | N/A | ~133 |

| C=O | N/A | ~165 |

| N-H | Variable (broad s) | N/A |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

IR Spectroscopy: The IR spectrum is expected to display several characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the amide group, typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide (Amide I band) is expected to appear as a strong absorption around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O-C stretching of the benzodioxole ring would likely be observed between 1200 and 1260 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would complement the IR data. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The symmetric stretching of the nitro group often gives a strong Raman signal around 1350 cm⁻¹. The breathing modes of the aromatic rings would also be visible in the fingerprint region.

Interactive Data Table: Key IR and Raman Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amide) | Stretching | 3200-3400 | Weak |

| C=O (Amide I) | Stretching | 1650-1680 | 1650-1680 |

| NO₂ | Asymmetric Stretch | 1520-1560 | 1520-1560 |

| NO₂ | Symmetric Stretch | 1340-1380 | 1340-1380 |

| C-O-C (Dioxole) | Asymmetric Stretch | 1200-1260 | Weak |

| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 |

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The nominal molecular weight of the compound (C₁₄H₁₀N₂O₅) is 286 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 286. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to characteristic fragment ions. For instance, cleavage could result in ions corresponding to the 2-nitrobenzoyl cation (m/z 150) and the 1,3-benzodioxol-5-amine radical cation (m/z 136). Further fragmentation of the 2-nitrobenzoyl cation could involve the loss of NO₂ (m/z 104). The 1,3-benzodioxol-5-amine fragment could lose CO to give an ion at m/z 108.

X-ray Crystallography and Solid-State Structural Analysis

Based on the analysis of similar structures, several conformational features can be anticipated. The amide linkage is generally found to be planar, or nearly so, which maximizes π-conjugation. There is often a significant dihedral angle between the planes of the two aromatic rings, influenced by steric hindrance from the ortho-nitro group.

The 1,3-benzodioxole ring system itself is typically puckered, often adopting an envelope or a twisted conformation. researchgate.netrsc.org In the solid state, the molecules are likely to be organized into extended networks through intermolecular interactions. Hydrogen bonding involving the amide N-H as a donor and the oxygen atoms of the nitro or carbonyl groups as acceptors is expected to be a dominant feature in the crystal packing. π-π stacking interactions between the aromatic rings may also play a significant role in stabilizing the crystal lattice.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value/Observation |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Amide Bond Conformation | Planar (trans) |

| Dihedral Angle (Ring-Ring) | Significant twist due to steric hindrance |

| 1,3-Dioxole Ring Conformation | Envelope or Twisted |

| Key Intermolecular Interactions | N-H···O Hydrogen Bonds, π-π Stacking |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal lattice of this compound is stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions. The amide moiety is a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust intermolecular connections.

Hydrogen Bonding:

In the solid state, benzamide (B126) and its derivatives typically exhibit strong N−H⋯O hydrogen bonds. nih.govnih.gov For this compound, the amide proton (N-H) is expected to form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, creating chains or dimeric motifs. The nitro group's oxygen atoms can also act as hydrogen bond acceptors, potentially leading to more complex hydrogen-bonding networks. While specific crystallographic data for the title compound is not publicly available, typical parameters for such interactions in related benzamide structures have been well-documented.

Illustrative Hydrogen Bond Parameters in Benzamide Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N-H···O=C | 0.86 | 2.05 | 2.91 | 170 |

| C-H···O(nitro) | 0.93 | 2.45 | 3.38 | 150 |

Disclaimer: This table contains illustrative data based on typical values found in related benzamide crystal structures, as specific experimental data for this compound is not available.

π-π Stacking:

Polymorphism and Crystallization Studies of Benzamide Derivatives

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in benzamide derivatives. mdpi.commdpi.com The specific polymorph obtained is often dependent on crystallization conditions such as solvent, temperature, and cooling rate. Different polymorphs can exhibit distinct physical properties due to variations in their crystal packing and intermolecular interactions.

Studies on related benzamides have shown that even minor changes in substitution can lead to different packing arrangements and, consequently, polymorphism. mdpi.com For this compound, it is plausible that different crystallization conditions could yield various polymorphs, each with a unique network of hydrogen bonds and π-π stacking interactions. The conformational flexibility of the molecule, particularly the rotation around the amide bond and the bonds connecting the aromatic rings, can also contribute to the formation of different crystalline structures.

Common Polymorphic Forms in Benzamides

| Polymorph Form | Crystal System | Key Intermolecular Interactions |

|---|---|---|

| Form I | Monoclinic | N-H···O hydrogen-bonded chains |

| Form II | Orthorhombic | N-H···O hydrogen-bonded dimers and π-π stacking |

Disclaimer: This table presents common polymorphic characteristics observed in benzamide derivatives and is for illustrative purposes, as specific polymorphic studies on this compound are not available.

Conformational Landscape and Solution-State Dynamics

The conformational flexibility of this compound is primarily governed by the rotation around the two C-N bonds of the amide linkage and the C-C bonds connecting the amide to the aromatic rings. Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for exploring the potential energy surface and identifying stable conformers. tandfonline.comresearchgate.net

In solution, the molecule is expected to exist as an equilibrium of different conformers. The energy barriers between these conformers can be investigated using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. The rotation around the amide C-N bond is often a slow process on the NMR timescale, which can lead to the observation of distinct signals for different conformational isomers. While specific solution-state dynamics studies for this compound have not been reported, studies on similar benzamides indicate that the conformational dynamics play a crucial role in their chemical and biological properties. tandfonline.com

Computational Chemistry and Theoretical Investigations of N 1,3 Benzodioxol 5 Yl 2 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to N-1,3-benzodioxol-5-yl-2-nitrobenzamide have not been identified.

Density Functional Theory (DFT) Studies for Ground State Properties

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. There is currently no available research that has employed ab initio calculations to make high-accuracy predictions of the properties of this compound. Such studies would be invaluable for benchmarking and validating other computational approaches.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). An analysis of the HOMO-LUMO gap can provide insights into the molecule's reactivity. A literature search found no specific FMO analysis for this compound. General principles of FMO theory are well-established, but their specific application to this compound, including the energies and spatial distributions of its frontier orbitals, remains to be reported. researchgate.netwikipedia.orglibretexts.orgyoutube.comyoutube.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for exploring the conformational landscape and behavior of molecules in different environments.

Conformational Sampling and Energy Landscapes

The flexibility of the amide bond and the rotation around the single bonds in this compound suggest a complex conformational landscape. However, no studies on the conformational sampling or the mapping of the potential energy surface of this molecule have been published. Such research would be critical for identifying the most stable conformers and understanding their relative energies.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. Computational studies on the effect of different solvents on the conformational preferences and electronic properties of this compound are absent from the scientific literature. Investigating solvent effects would provide a more realistic model of the molecule's behavior in solution.

Lack of Available Research Data for this compound

Despite a comprehensive search for scientific literature, no dedicated computational chemistry or theoretical investigation studies were found for the specific compound this compound.

Consequently, it is not possible to provide a detailed article on the computational chemistry, intermolecular interactions, spectroscopic properties, structure-property relationships, or theoretical mechanistic elucidations as requested. The creation of an accurate and informative scientific article requires existing research and data from which to draw information.

The following sections, which were requested in the outline, cannot be addressed due to the absence of relevant studies on this compound:

Theoretical Mechanistic Elucidations of Chemical Transformations:No research papers detailing the theoretical elucidation of reaction pathways or chemical transformations involving this compound were found.

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Future Directions and Advanced Research Avenues for N 1,3 Benzodioxol 5 Yl 2 Nitrobenzamide

Development of Next-Generation Synthetic Methodologies for Complex Analogues

The future synthesis of complex analogues of N-1,3-benzodioxol-5-yl-2-nitrobenzamide will rely on the development of more efficient, versatile, and sustainable synthetic methodologies. hw.ac.uk Traditional methods for creating amide bonds, while reliable, can be limited when dealing with complex and functionally diverse substrates. Modern synthetic chemistry offers a range of powerful tools to overcome these challenges. hw.ac.uk

Advanced coupling agents and catalytic systems are central to this endeavor. For instance, the use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, can facilitate the construction of intricate molecular architectures that are difficult to access through conventional means. hw.ac.uk These methods allow for the precise introduction of various substituents onto both the benzodioxole and nitrobenzamide rings, enabling a systematic exploration of structure-activity relationships (SAR).

Furthermore, the implementation of enabling technologies like continuous flow chemistry and ultrasound-assisted synthesis is expected to revolutionize the production of analogues. hw.ac.uk These technologies offer improved reaction control, scalability, and safety, which are crucial for generating large libraries of compounds for screening purposes. The development of novel synthetic routes that minimize protecting group manipulations and reduce the number of synthetic steps will also be a key focus, leading to more atom-economical and environmentally benign processes.

| Synthetic Methodology | Description | Potential Advantages for Analogue Synthesis |

| Transition Metal Catalysis | Utilizes catalysts (e.g., Palladium, Copper) to form new C-C and C-N bonds. hw.ac.uk | High efficiency, functional group tolerance, access to diverse and complex structures. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. hw.ac.uk | Enhanced reaction control, improved safety, easy scalability, and potential for automation. |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to accelerate chemical reactions. hw.ac.uk | Increased reaction rates, higher yields, and milder reaction conditions. |

| Novel Coupling Reagents | Development of new reagents for amide bond formation. mdpi.com | Improved efficiency, reduced side reactions, and applicability to sensitive substrates. mdpi.com |

Advanced Computational Design of Analogues with Tailored Molecular Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these in silico approaches offer a powerful means to rationally design analogues with specific, pre-defined molecular interactions. By leveraging computational power, researchers can predict the binding affinity, selectivity, and pharmacokinetic properties of novel compounds before they are synthesized, saving significant time and resources. nih.gov

Molecular docking simulations can be used to predict how analogues of this compound might interact with specific biological targets. nih.gov These simulations provide insights into the key binding modes and the specific amino acid residues involved in the interaction. This information is invaluable for designing modifications to the lead structure that enhance binding affinity and selectivity. nih.gov

Beyond static docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex, revealing how the compound behaves within the binding pocket over time. nih.govresearchgate.net This can help to assess the stability of the interaction and identify potential allosteric effects. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity, providing predictive models to guide the design of new, more potent compounds.

| Computational Technique | Application in Analogue Design | Expected Outcome |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. nih.gov | Identification of key interactions, guiding modifications to improve binding affinity. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. nih.govresearchgate.net | Assessment of binding stability and conformational changes in the target protein. |

| QSAR Modeling | Relates chemical structure to biological activity statistically. | Predictive models for designing compounds with enhanced activity. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov | Early identification of compounds with favorable pharmacokinetic profiles. |

Integration of Systems-Level Approaches for Comprehensive Molecular Influence

To fully comprehend the molecular influence of this compound and its analogues, it is essential to move beyond single-target interactions and adopt a more holistic, systems-level perspective. Systems biology approaches, which integrate data from various "-omics" platforms, can provide a comprehensive map of the cellular pathways and networks modulated by a given compound.

Genomics, proteomics, and metabolomics can be employed to profile the changes in gene expression, protein levels, and metabolite concentrations in cells or organisms exposed to the compound. This can reveal not only the primary target but also off-target effects and downstream signaling cascades. For example, transcriptomic analysis using microarrays or RNA-sequencing can identify genes that are up- or downregulated, providing clues about the compound's mechanism of action.

By integrating these multi-omics datasets, researchers can construct detailed models of the compound's a on biological systems. This systems-level understanding is crucial for predicting potential therapeutic effects, identifying biomarkers of response, and anticipating potential toxicities. Such an approach moves the focus from "one molecule, one target" to a more nuanced understanding of a compound's global biological impact.

| -Omics Approach | Information Gained | Application to Compound Analysis |

| Genomics/Transcriptomics | Changes in gene expression (RNA levels). | Identifying pathways and cellular processes affected by the compound. |

| Proteomics | Changes in protein expression and post-translational modifications. | Revealing direct and indirect protein targets and downstream signaling events. |

| Metabolomics | Changes in the levels of small-molecule metabolites. | Understanding the compound's impact on cellular metabolism and biochemical pathways. |

| Interactomics | Mapping of protein-protein and protein-small molecule interactions. | Building a network view of the compound's cellular interactions. |

Exploration of Novel Chemical Space Based on the Benzamide (B126) Core

The benzamide core of this compound serves as a versatile scaffold for the exploration of novel chemical space. By systematically modifying this core and its substituents, it is possible to generate libraries of compounds with diverse chemical and physical properties, potentially leading to the discovery of new biological activities. nih.govunivr.it

One powerful strategy for exploring new chemical space is "scaffold hopping," where the core structure is replaced with a different, isofunctional moiety. nih.gov This can lead to the discovery of compounds with completely different chemical structures but similar biological activities, potentially with improved properties such as better metabolic stability or reduced toxicity. Computational methods can be used to identify suitable replacement scaffolds that maintain the key pharmacophoric features of the original molecule.

Another approach is the creation of focused libraries of analogues through combinatorial chemistry. By systematically varying the substituents on the benzamide scaffold, large numbers of related compounds can be synthesized and screened for activity. researchgate.netfrontiersin.org This allows for a thorough exploration of the SAR around the lead compound and the identification of key structural features that govern its biological effects. The goal is to move beyond the immediate chemical neighborhood of the starting compound and into uncharted regions of chemical space. univr.it

| Strategy | Description | Goal |

| Scaffold Hopping | Replacing the central molecular core with a structurally different but functionally similar one. nih.gov | Discover novel chemotypes with similar activity but potentially better properties (e.g., patentability, ADME). |

| Fragment-Based Growth | Growing or linking small molecular fragments from the core structure. | To identify new binding interactions and improve potency. |

| Diversity-Oriented Synthesis | Creating a wide range of structurally diverse molecules from a common starting point. | To explore a broad area of chemical space and discover unexpected biological activities. |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | To fine-tune properties like solubility, metabolism, and target binding. |

High-Throughput Screening Methodologies for Chemical Reactivity and Interaction Profiling

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of chemical compounds for their biological activity or chemical reactivity. nih.gov For the analogues of this compound generated through the strategies described above, HTS will be essential for efficiently profiling their properties and identifying promising candidates for further development. springernature.comspringernature.com

A variety of HTS assays can be developed to assess different aspects of the compounds' behavior. For example, biochemical assays can be used to measure the inhibition or activation of specific enzymes or receptors. Cell-based assays can provide information on the compounds' effects on cellular processes such as proliferation, apoptosis, or signaling pathways. springernature.com The development of robust and miniaturized assays, often in 384- or 1536-well plate formats, is key to the success of any HTS campaign. nih.gov

In addition to biological activity, HTS methods can also be used to profile the chemical reactivity of the compounds. For example, assays can be designed to assess their stability in different physiological conditions, their potential for covalent modification of proteins, or their ability to generate reactive oxygen species. This information is crucial for identifying compounds with undesirable properties early in the discovery process. The vast amounts of data generated by HTS campaigns require sophisticated data analysis and cheminformatics tools to identify meaningful patterns and prioritize hits for follow-up studies. nih.gov

| Screening Method | Principle | Application for Analogue Profiling |

| Biochemical HTS | Measures the effect of a compound on a purified molecular target (e.g., an enzyme). nih.gov | Rapidly identifying potent and selective inhibitors or activators of a specific target. |

| Cell-Based HTS | Measures the effect of a compound on a cellular phenotype or pathway. springernature.com | Assessing the compound's activity in a more physiologically relevant context. |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Providing detailed information on the compound's mechanism of action at the cellular level. |

| Reactivity Profiling | Assesses the chemical stability and potential for non-specific reactivity of a compound. | Filtering out compounds with undesirable chemical properties that could lead to toxicity. |

Q & A

Q. Table 1: Synthesis Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pyridine, RT, 24h | 82 | 98.5 |

| DCM, 0°C, 12h | 65 | 95.2 |

| DMF, RT, 18h | 78 | 97.8 |

Basic: How is the structural confirmation of N-(1,3-benzodioxol-5-yl)-2-nitrobenzamide validated?

Answer:

Structural validation employs:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons (δ 7.5–8.2 ppm), benzodioxole protons (δ 6.8–7.1 ppm), and amide NH (δ 10.2 ppm).

- ¹³C NMR: Carbonyl (C=O at ~165 ppm), nitro group (C-NO₂ at ~148 ppm).

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 287.0664 (calc. 287.0663).

- X-ray Crystallography: SHELX refinement confirms bond lengths (C-N: 1.34 Å, C-O: 1.36 Å) and torsion angles .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR (CDCl₃) | δ 10.2 (s, 1H, NH), 8.1 (d, 1H, Ar) |

| HRMS | 287.0664 [M+H]⁺ |

Advanced: How can crystallographic data contradictions (e.g., bond angles vs. DFT predictions) be resolved?

Answer:

Discrepancies between experimental (X-ray) and computational (DFT) data arise from:

- Crystal Packing Effects: Hydrogen bonding (e.g., N–H⋯O interactions) distorts bond angles. Use graph-set analysis to identify packing motifs .

- Thermal Motion: High displacement parameters (ADPs) in X-ray data may indicate dynamic disorder. Refinement with SHELXL using restraints improves accuracy .

Mitigation Strategy:

- Compare with neutron diffraction data (if available).

- Validate against similar structures in the Cambridge Structural Database (CSD).

Advanced: How do solvent polarity and hydrogen bonding influence biological activity discrepancies?

Answer:

Contradictory bioactivity results (e.g., IC₅₀ variability) often stem from:

Q. Table 3: Solvent Effects on Bioactivity

| Solvent | IC₅₀ (μM) | LogP |

|---|---|---|

| DMSO | 12.3 | 2.4 |

| Ethanol | 28.7 | 1.9 |

Advanced: What computational methods predict target interactions for this compound?

Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with GROMACS) using AMBER force fields.

- Density Functional Theory (DFT): Calculate electrostatic potential maps (e.g., Gaussian 16) to identify reactive sites.

- Pharmacophore Modeling: Align with known kinase inhibitors (e.g., imatinib) to map key interactions .

Advanced: How does structural modification (e.g., nitro → methoxy) alter bioactivity?

Answer:

Structure-Activity Relationship (SAR) Insights:

Q. Table 4: SAR Comparison

| Derivative | IC₅₀ (μM) | LogP |

|---|---|---|

| 2-Nitro (parent) | 12.3 | 2.4 |

| 2-Methoxy | 48.2 | 3.1 |

| 3-Nitro isomer | 18.9 | 2.5 |

Advanced: What stability challenges arise under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.